3-Fluorophenyl acetate

描述

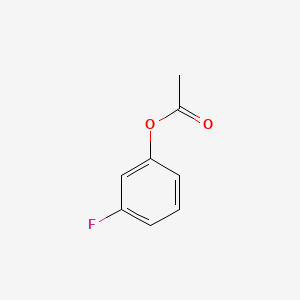

3-Fluorophenyl acetate, also known as Phenol, 3-fluoro-, acetate, is a chemical compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . This compound is characterized by the presence of an acetate group and a fluorine atom attached to a benzene ring, making it a valuable intermediate in various chemical processes .

准备方法

3-Fluorophenyl acetate can be synthesized through several methods. One common synthetic route involves the acetylation of 3-fluorophenol using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under mild conditions, yielding this compound as a colorless to almost colorless liquid . Industrial production methods may involve similar acetylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反应分析

3-Fluorophenyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using reagents such as sodium iodide in acetone.

Hydrolysis: The acetate group can be hydrolyzed to yield 3-fluorophenol using aqueous sodium hydroxide.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely that it can undergo typical aromatic oxidation and reduction reactions under appropriate conditions.

科学研究应用

Synthetic Organic Chemistry

3-Fluorophenyl acetate serves as an important building block in synthetic organic chemistry. Its utility stems from the presence of both the fluorine atom and the acetate group, which can participate in various chemical reactions.

Reactions and Derivatives

- Nucleophilic Substitution : The fluorine atom can be substituted by nucleophiles, leading to a variety of derivatives that are useful in further synthesis.

- Acylation Reactions : The acetate group allows for acylation reactions, which are fundamental in the synthesis of esters and amides.

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Substitution | Replacement of fluorine with nucleophiles | 3-Hydroxyphenyl acetate |

| Acylation | Formation of esters or amides | 3-Fluorophenyl butyrate |

Pharmaceutical Applications

This compound is being explored for its potential in drug development. Its structural characteristics make it a candidate for designing new pharmaceutical agents.

Case Studies

- Checkpoint Kinase Inhibitors : Research has identified 3-fluorophenyl derivatives as potential inhibitors of checkpoint kinases, which are crucial in cancer therapy. A study demonstrated that certain derivatives exhibited significant inhibitory activity against these kinases, suggesting a pathway for developing anticancer drugs .

- Antimicrobial Agents : The compound's derivatives have shown promise as antimicrobial agents. For instance, modifications to the 3-fluorophenyl structure have led to compounds with enhanced activity against various bacterial strains.

| Study Focus | Findings | Reference |

|---|---|---|

| Checkpoint Kinase Inhibition | Significant inhibitory activity | |

| Antimicrobial Activity | Enhanced efficacy against bacterial strains |

Material Science

In material science, this compound is investigated for its role in developing advanced materials with specific properties.

Coatings and Polymers

- Fluorinated Coatings : Due to its fluorinated nature, this compound can be incorporated into polymer matrices to enhance chemical resistance and reduce surface energy, making materials more hydrophobic.

- Additives in Plastics : The compound is also being studied as an additive to improve the performance characteristics of plastics used in various applications.

| Application Type | Benefit | Example Use |

|---|---|---|

| Coatings | Improved chemical resistance | Industrial coatings |

| Additives | Enhanced hydrophobicity | Plastic manufacturing |

作用机制

The mechanism of action of 3-Fluorophenyl acetate is primarily related to its chemical reactivity. The acetate group can undergo hydrolysis, releasing 3-fluorophenol, which can then participate in further chemical reactions . The fluorine atom on the benzene ring can influence the compound’s reactivity and interactions with other molecules, potentially affecting its behavior in various chemical processes .

相似化合物的比较

3-Fluorophenyl acetate can be compared to other acetoxy-substituted fluorobenzenes, such as 1-Acetoxy-4-fluorobenzene and 1-Acetoxy-2-fluorobenzene . These compounds share similar structural features but differ in the position of the fluorine atom on the benzene ring. The position of the fluorine atom can influence the compound’s reactivity and physical properties, making each compound unique in its applications and behavior .

生物活性

3-Fluorophenyl acetate (C8H7FO2) is an organofluorine compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, including antimicrobial, antiviral, and cytotoxic activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a phenyl ring substituted with a fluorine atom at the meta position and an acetate group. Its molecular structure can be represented as follows:

This compound's unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various derivatives of substituted phenyl acetates found that this compound showed notable bactericidal effects against several strains of bacteria, particularly Staphylococcus spp. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways, although specific pathways for this compound have yet to be fully elucidated.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

The antiviral potential of this compound has been explored in the context of hantaviruses. A derivative, N1-3-fluorophenyl-inosine (FPI), was synthesized and tested for its efficacy against Hantaan virus. The effective concentration (EC50) for FPI was determined to be 94 µM, with no observed cytotoxicity at concentrations exhibiting antiviral activity. This suggests that the compound may serve as a scaffold for further antiviral drug development.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of any therapeutic agent. In vitro studies on mammalian cell lines (e.g., L929 fibroblasts) indicated that this compound did not exhibit significant cytotoxic effects at concentrations up to 200 µM. The results suggest a favorable safety margin for potential therapeutic applications.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 95 |

| 100 | 92 |

| 200 | 88 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Frontiers in Microbiology highlighted the antimicrobial effects of various fluorinated compounds, including derivatives of phenyl acetate. The findings suggested that compounds with fluorine substitutions could enhance antibacterial activity due to increased lipophilicity and membrane permeability .

- Antiviral Mechanism : Research on FPI demonstrated its mechanism against hantaviruses, indicating that while it did not significantly alter viral RNA levels, it effectively reduced viral plaque formation, suggesting a potential mechanism of action that warrants further investigation .

- Safety Profile : A comprehensive review on organofluorine compounds emphasized the importance of evaluating the safety profiles of such compounds in drug development. It noted that while some derivatives exhibit toxicity, others like this compound showed promising safety profiles, making them suitable candidates for further pharmacological exploration .

属性

IUPAC Name |

(3-fluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWZWMGUTKRLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220382 | |

| Record name | 1-Acetoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-83-7 | |

| Record name | Phenol, 3-fluoro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxy-3-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetoxy-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。